

In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)-2-butenamide

Cat. No.: B374900

[Get Quote](#)

Disclaimer: Following a comprehensive literature search, no direct studies detailing the biological activity, quantitative data, or specific experimental protocols for the compound **N-(4-methoxyphenyl)-2-butenamide** were found. The information presented in this guide is based on studies of structurally similar compounds containing the N-(4-methoxyphenyl) moiety or related amide structures. This guide aims to provide insights into the potential biological activities of the target compound by examining its structural relatives. All data and protocols are derived from these related molecules and should be interpreted with caution as they do not directly represent the activity of **N-(4-methoxyphenyl)-2-butenamide**.

Introduction

N-(4-methoxyphenyl)-2-butenamide belongs to the class of aromatic amides, characterized by a methoxy-substituted phenyl ring linked to a butenamide group. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active compounds. Research on related molecules suggests potential for activities such as antitumor, anthelmintic, and antimicrobial effects. This technical guide will explore these potential activities by summarizing data from analogous compounds.

Potential Biological Activities

Based on the biological evaluation of structurally related compounds, **N-(4-methoxyphenyl)-2-butenamide** may exhibit the following activities:

Antitumor and Antitubulin Activity

Derivatives of N-(4-methoxyphenyl)amine have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

One study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed that these compounds act as a novel class of tubulin polymerization inhibitors that target the colchicine binding site[1]. These derivatives displayed significant anti-proliferative activity against several human tumor cell lines[1]. Another related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was identified as a potent antitubulin agent that inhibits the growth of cancer cells in the nanomolar range[2]. This compound was found to be a water-soluble, colchicine site binding, microtubule depolymerizing agent[2].

Anthelmintic Activity

A structurally similar compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has demonstrated activity against the nematode *Toxocara canis*[3]. This compound affected the viability of the parasites in a time- and concentration-dependent manner, with the advantage of having lower cytotoxicity to human and animal cell lines compared to albendazole[3]. The proposed mechanism of action, similar to other benzimidazoles, involves binding to tubulins of the worms, which prevents their incorporation into microtubules and ultimately leads to parasite death[3].

Antimicrobial Activity

While no direct studies on the antimicrobial properties of **N-(4-methoxyphenyl)-2-butenamide** were found, compounds containing the methoxyphenyl group have been noted for their antimicrobial effects. For example, various methoxyphenol compounds have shown activity against foodborne pathogens and food spoilage bacteria[4][5][6]. Additionally, synthetic derivatives of (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone have been tested for their antimicrobial activity against *Staphylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa*[7].

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data from studies on compounds structurally related to **N-(4-methoxyphenyl)-2-butenamide**.

Table 1: Cytotoxic and Tubulin Polymerization Inhibitory Activities of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives[1]

Compound	Cell Line	GI ₅₀ (μM)	Tubulin Assembly IC ₅₀ (μM)
6a	A549, KB, KB(VIN), DU145	0.19 - 0.41	1.4 - 1.7
7g	A549, KB, KB(VIN), DU145	0.19 - 0.41	1.4 - 1.7
8c	A549, KB, KB(VIN), DU145	0.19 - 0.41	1.4 - 1.7

Table 2: Antiproliferative Activity of (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride[2]

Compound	Cancer Cell Growth Inhibition GI ₅₀
(R,S)-1	Nanomolar range

Experimental Protocols for Key Experiments on Related Compounds

The following are detailed methodologies for key experiments performed on structurally similar compounds.

Tubulin Polymerization Assay[1]

- Preparation: Tubulin was purified from bovine brains.
- Assay Mixture: The reaction mixture contained 0.1 M PIPES buffer (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, and 1.0 mM GTP.

- Initiation: The mixture was incubated with various concentrations of the test compound for 15 minutes at 37°C.
- Measurement: The polymerization of tubulin was initiated by the addition of GTP. The increase in absorbance was monitored at 340 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.
- Analysis: The IC₅₀ value was calculated as the concentration of the compound that inhibited tubulin polymerization by 50%.

Larval Motility Assay for Anthelmintic Activity[3]

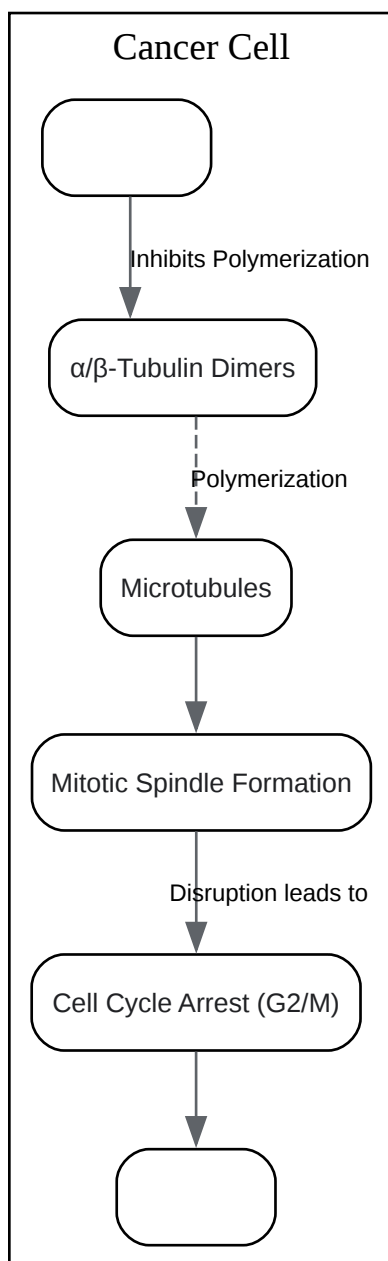
- Parasite Preparation: *Toxocara canis* larvae were collected and maintained in RPMI-1640 medium.
- Treatment: Larvae were incubated with different concentrations of the test compound or control (albendazole) for various time points.
- Viability Assessment: Larval viability was determined by microscopic observation of motility. Larvae that were immobile were considered non-viable.
- Data Analysis: The percentage of non-viable larvae was calculated for each concentration and time point.

Potential Signaling Pathways and Experimental Workflows

Given the antitubulin activity of related compounds, a likely mechanism of action for **N-(4-methoxyphenyl)-2-butenamide**, if it possesses anticancer properties, would involve the disruption of microtubule dynamics.

Proposed Anticancer Mechanism of Action

The diagram below illustrates the potential mechanism of action for a compound that inhibits tubulin polymerization.

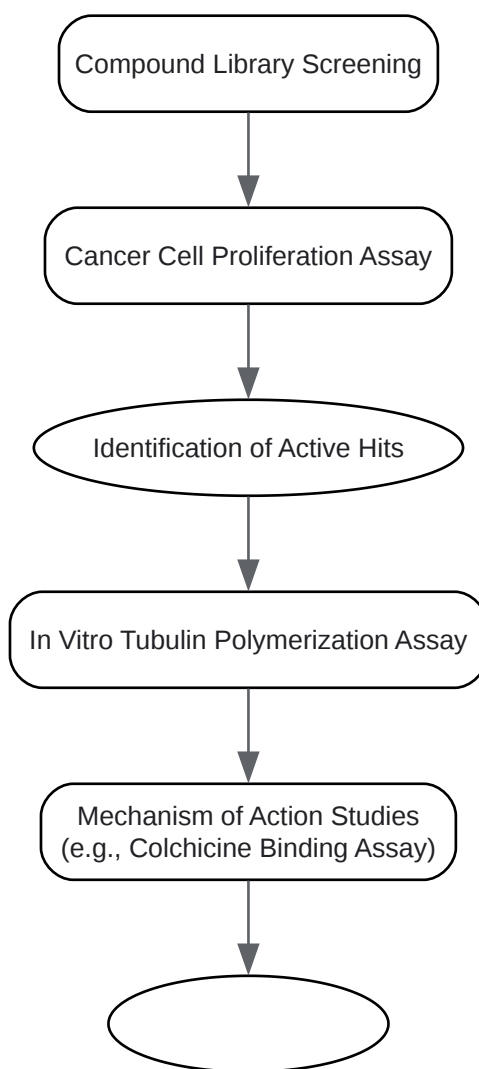


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Workflow for Screening Antitubulin Agents

The following diagram outlines a typical workflow for identifying and characterizing new antitubulin agents.



[Click to download full resolution via product page](#)

Caption: Workflow for the discovery and characterization of antitubulin compounds.

Conclusion

While there is no direct evidence on the biological activity of **N-(4-methoxyphenyl)-2-butenamide**, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antitumor, anthelmintic, or antimicrobial agent. The most promising avenue for future research appears to be in the area of cancer therapeutics, specifically targeting tubulin polymerization. Experimental validation is necessary to determine the actual biological profile of **N-(4-methoxyphenyl)-2-butenamide**. Researchers are encouraged to use the provided methodologies from related studies as a starting point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode *Toxocara canis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b374900#biological-activity-of-n-4-methoxyphenyl-2-butenamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com